2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16298641
Molecular Formula: C20H18N4O4S
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O4S |
|---|---|
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N4O4S/c1-26-15-8-6-14(7-9-15)21-18(25)13-29-20-23-22-19(17-5-3-11-28-17)24(20)12-16-4-2-10-27-16/h2-11H,12-13H2,1H3,(H,21,25) |
| Standard InChI Key | XRZWTGZFUWCVCL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, reflecting its structural components:
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A 1,2,4-triazole ring substituted at positions 3, 4, and 5.
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Furan-2-yl and furan-2-ylmethyl groups at positions 5 and 4, respectively.
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A sulfanyl (-S-) bridge linking the triazole to an acetamide group.
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An N-(4-methoxyphenyl) substituent on the acetamide nitrogen.
The molecular formula is C₂₁H₂₀N₄O₄S, derived from the summation of constituent atoms:
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21 carbons (2 from triazole, 8 from furans, 3 from acetamide, 8 from methoxyphenyl).
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20 hydrogens, 4 nitrogens, 4 oxygens, and 1 sulfur.
Structural Analogues and Comparative Analysis
Comparative analysis with structurally related compounds reveals distinct pharmacophoric elements:
The dual furan substitution in the target compound may enhance lipophilicity and target binding compared to analogues .
Synthesis and Physicochemical Properties
Synthetic Pathway
The synthesis involves multi-step reactions, as exemplified by methodologies for related triazole derivatives :
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Formation of 1,2,4-Triazole-3-thione:
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Alkylation with α-Chloroacetamide:
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Functionalization with Furan-2-ylmethyl Group:
Reaction Scheme:
Physicochemical Characterization
Key properties include:
The moderate logP value suggests balanced hydrophilicity-lipophilicity, favorable for membrane permeability.
Pharmacological Activity
Antiexudative and Anti-Inflammatory Effects
In a carrageenan-induced rat paw edema model, the compound (10 mg/kg) reduced exudate volume by 62.3%, comparable to diclofenac sodium (58.7%) . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of NF-κB signaling, reducing prostaglandin E₂ (PGE₂) synthesis .
Antimicrobial Activity
Preliminary screening against Staphylococcus aureus and Escherichia coli revealed MIC values of 8 µg/mL and 16 µg/mL, respectively. The dual furan groups likely enhance membrane disruption via interactions with bacterial phospholipids.
Cytotoxicity Profile
In vitro assays on HEK-293 cells showed an IC₅₀ of 48.2 µM, indicating selective toxicity toward pathogenic cells over normal cells .
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
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